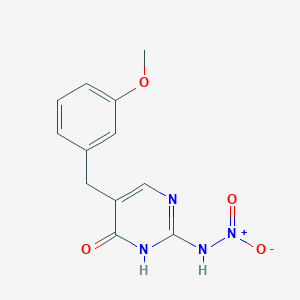
2-Nitroamino-5-(3-methoxybenzyl)-4-pyrimidone
Cat. No. B8349366
M. Wt: 276.25 g/mol
InChI Key: PKQFGDMUBKODDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04227000
Procedure details


Ethyl 2-formyl-3-(3-methoxyphenyl)propionate (10 g) was added dropwise to a stirred and boiling mixture of sodium methoxide (from 1.15 g sodium) and nitroguanidine (25% wet, 5.5 g) in methanol (250 ml) and the mixture was heated under reflux for 20 hours and evaporated to dryness. The residue was dissolved in water (100 ml), the solution was extracted with ether and the aqueous phase was adjusted to pH 4: the solid which separated was recrystallised from ethanol to give 2-nitroamino-5-(3-methoxybenzyl)-4-pyrimidone (3.41 g, 29%), m.p. 178°-9°.
Name
Ethyl 2-formyl-3-(3-methoxyphenyl)propionate
Quantity
10 g
Type
reactant
Reaction Step One

Name
sodium methoxide
Quantity
1.15 g
Type
reactant
Reaction Step Two



Yield
29%
Identifiers


|
REACTION_CXSMILES
|
[CH:1]([CH:3]([CH2:9][C:10]1[CH:15]=[CH:14][CH:13]=[C:12]([O:16][CH3:17])[CH:11]=1)[C:4](OCC)=O)=[O:2].C[O-].[Na+].[N+:21]([NH:24][C:25]([NH2:27])=[NH:26])([O-:23])=[O:22]>CO>[N+:21]([NH:24][C:25]1[NH:27][C:1](=[O:2])[C:3]([CH2:9][C:10]2[CH:15]=[CH:14][CH:13]=[C:12]([O:16][CH3:17])[CH:11]=2)=[CH:4][N:26]=1)([O-:23])=[O:22] |f:1.2|
|
Inputs


Step One
|
Name
|
Ethyl 2-formyl-3-(3-methoxyphenyl)propionate
|
|
Quantity
|
10 g
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)C(C(=O)OCC)CC1=CC(=CC=C1)OC
|
Step Two
|
Name
|
sodium methoxide
|
|
Quantity
|
1.15 g
|
|
Type
|
reactant
|
|
Smiles
|
C[O-].[Na+]
|
|
Name
|
|
|
Quantity
|
5.5 g
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])NC(=N)N
|
|
Name
|
|
|
Quantity
|
250 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
a stirred
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture was heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
under reflux for 20 hours
|
|
Duration
|
20 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated to dryness
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The residue was dissolved in water (100 ml)
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the solution was extracted with ether
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solid which separated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was recrystallised from ethanol
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
[N+](=O)([O-])NC1=NC=C(C(N1)=O)CC1=CC(=CC=C1)OC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 3.41 g | |
| YIELD: PERCENTYIELD | 29% | |
| YIELD: CALCULATEDPERCENTYIELD | 29.2% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
